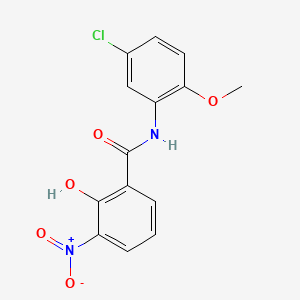
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is a chemical compound with the molecular formula C14H12ClNO4. This compound is known for its unique structural features, which include a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 2-hydroxy-3-nitro group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- typically involves the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(5-chloro-2-methoxyphenyl)-: Similar structure but lacks the 2-hydroxy-3-nitro group.
Benzamide, N-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the 2-methoxy group.
Benzamide, N-(5-chloro-2-nitrophenyl)-: Similar structure but lacks the 2-hydroxy group.
Uniqueness
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is unique due to the presence of both the 2-hydroxy and 3-nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different research applications.
Properties
CAS No. |
33581-05-4 |
|---|---|
Molecular Formula |
C14H11ClN2O5 |
Molecular Weight |
322.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-12-6-5-8(15)7-10(12)16-14(19)9-3-2-4-11(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
InChI Key |
SXKNMJHRHWIFCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















